Quinoline-4,7-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-4,7-dicarboxylic acid is a heterocyclic aromatic organic compound that features a quinoline core with carboxylic acid groups at the 4 and 7 positions. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-4,7-dicarboxylic acid can be synthesized through several methods. One common approach involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives . Another method involves the Pfitzinger reaction, where isatin reacts with ketones in the presence of a strong nucleophile .
Industrial Production Methods: Industrial production often employs green chemistry principles, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods aim to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Quinoline-4,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the electron-rich nature of the quinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, peracetic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metals, ionic liquids, and clay-based catalysts.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Quinoline-4,7-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Quinoline derivatives are explored for their anticancer, antimalarial, and antimicrobial properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline-4,7-dicarboxylic acid involves its interaction with various molecular targets. It can form complexes with metal ions, which may induce the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) . These species can affect cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
- Quinoline-2,4-dicarboxylic acid
- Quinoline-4-carboxylic acid
- Isoquinoline derivatives
Comparison: Quinoline-4,7-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which can influence its reactivity and interaction with other molecules .
Properties
CAS No. |
89118-76-3 |
---|---|
Molecular Formula |
C11H7NO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
quinoline-4,7-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)6-1-2-7-8(11(15)16)3-4-12-9(7)5-6/h1-5H,(H,13,14)(H,15,16) |
InChI Key |
ZTGFXCFSVVYDEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.